Hydrolytic Stability vs. PETMP-Based Thiol-Ene Systems
In thiol-ene photopolymerization systems employing 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) as the ene component, thiol-modified phenol derivatives—which share the ester-free aromatic core structure of 4-(3-mercaptopropyl)phenol—demonstrate significantly enhanced mechanical property retention after aqueous exposure compared to the widely used ester-containing thiol pentaerythritol tetra(3-mercaptopropionate) (PETMP) [1]. Specifically, after storage in water, the flexural strength and modulus of elasticity of the phenol-thiol based networks are twice as high as those of the PETMP reference system [1]. This differentiation arises from the susceptibility of PETMP's ester linkages to hydrolytic cleavage, whereas the alkyl-aromatic structure of phenol-based thiols lacks hydrolytically labile bonds.
| Evidence Dimension | Flexural strength and modulus of elasticity after water storage |
|---|---|
| Target Compound Data | Thiol-modified phenol derivatives (class representative) |
| Comparator Or Baseline | Pentaerythritol tetra(3-mercaptopropionate) (PETMP) |
| Quantified Difference | 2× higher flexural strength and modulus of elasticity |
| Conditions | Thiol-ene photopolymerization with TATATO as ene; post-cure water storage |
Why This Matters
For procurement in dental restorative or coating applications requiring long-term aqueous durability, ester-free thiols offer a measurable 2× improvement in mechanical property retention over PETMP, reducing the risk of premature material failure in humid or submerged service environments.
- [1] Reinelt, S.; Tabatabai, M.; Fischer, U. K.; Moszner, N.; Utterodt, A.; Ritter, H. Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry 2014, 10, 1733–1740. DOI: 10.3762/bjoc.10.180. View Source
